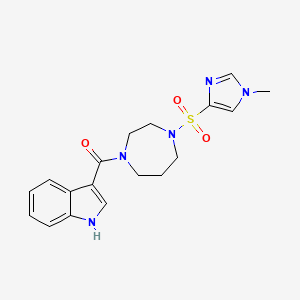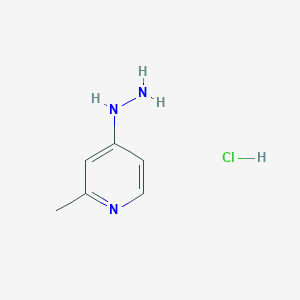
N-Boc-(1-aminocyclooctyl)-acétaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(1-aminocyclooctyl)-acetaldehyde is an organic compound that features a cyclooctyl ring with an amino group, protected by a tert-butoxycarbonyl (Boc) group, and an acetaldehyde moiety
Applications De Recherche Scientifique
N-Boc-(1-aminocyclooctyl)-acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Biological Studies: It can be used to study the interactions of cyclooctyl-containing compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(1-aminocyclooctyl)-acetaldehyde typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclooctyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Acetaldehyde Moiety: The protected amine is then subjected to formylation to introduce the acetaldehyde group. This can be done using reagents like ethyl formate or formic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for N-Boc-(1-aminocyclooctyl)-acetaldehyde would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(1-aminocyclooctyl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Oxidation: N-Boc-(1-aminocyclooctyl)-acetic acid.
Reduction: N-Boc-(1-aminocyclooctyl)-ethanol.
Substitution: 1-aminocyclooctyl-acetaldehyde (after Boc removal).
Mécanisme D'action
The mechanism of action of N-Boc-(1-aminocyclooctyl)-acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring that the amine group remains intact until it is needed for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-(1-aminocyclohexyl)-acetaldehyde: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
N-Boc-(1-aminocyclopentyl)-acetaldehyde: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.
Uniqueness
N-Boc-(1-aminocyclooctyl)-acetaldehyde is unique due to the presence of the cyclooctyl ring, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and drug development.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWXYSGOWTDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2495193.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2495198.png)




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)


![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)


